4-Chloro-7-methoxy-6-nitroquinazoline features a quinazoline ring structure, which is characterized by a fused benzene and pyrimidine ring. The presence of chlorine, methoxy, and nitro groups on the quinazoline scaffold contributes to its chemical reactivity and biological activity. The compound has a molecular weight of approximately 239.62 g/mol and exhibits a density of about 1.5 g/cm³ .
4-Chloro-7-methoxy-6-nitroquinazoline exhibits notable biological activity, particularly as an inhibitor of growth factor receptors such as the epidermal growth factor receptor. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a candidate for antitumor applications. The compound's mechanism of action involves interference with pathways like PI3K/Akt and MAPK, which are crucial for cellular functions .
The synthesis of 4-chloro-7-methoxy-6-nitroquinazoline can be achieved through several steps:
This compound has potential applications in:
Research indicates that 4-chloro-7-methoxy-6-nitroquinazoline interacts with various biological targets, particularly those involved in cancer progression. Studies have shown that it can effectively inhibit cell proliferation in specific cancer cell lines by disrupting signaling pathways associated with growth factor receptors .
Several compounds share structural similarities with 4-chloro-7-methoxy-6-nitroquinazoline, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-6-methoxy-7-nitroquinazoline | C9H6ClN3O3 | Similar structure; different substitution pattern |
| 7-Fluoro-6-nitroquinazolin-4-ol | C9H6F N3O3 | Precursor in synthesis; contains fluorine |
| 4,7-Dichloro-6-nitroquinazoline | C8H5Cl2N3O2 | Two chlorine atoms; higher reactivity |
| 2-(2-Chloro-5-nitrophenyl)pyridine | C10H7ClN2O2 | Different ring structure; similar nitro group |
These compounds highlight the versatility of quinazoline derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and chemical reactivity .
4-Chloro-7-methoxy-6-nitroquinazoline exhibits the molecular formula C₉H₆ClN₃O₃, corresponding to a molecular weight of 239.62 g/mol [1] [2] [3]. The compound consists of nine carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, distributed across a bicyclic quinazoline core with specific functional group substitutions [1] [2] [3].
The atomic composition analysis reveals that carbon contributes the largest mass percentage at 45.12%, followed by oxygen at 20.03%, nitrogen at 17.54%, chlorine at 14.80%, and hydrogen at 2.52% [1] [2] [3]. This distribution reflects the aromatic nature of the quinazoline scaffold and the presence of electron-withdrawing substituents that significantly influence the compound's electronic properties.
The compound adopts a planar molecular geometry characteristic of quinazoline derivatives, with the bicyclic aromatic system maintaining coplanarity [6] [7]. Density functional theory calculations indicate a calculated density of 1.5 ± 0.1 g/cm³ [6], which aligns with typical values for substituted quinazolines containing electron-withdrawing groups.
Crystallographic investigations of related quinazoline derivatives demonstrate that 4-chloro-7-methoxy-6-nitroquinazoline likely crystallizes in a monoclinic crystal system based on structural similarities to analogous compounds [7] [8] [9]. The molecular packing is stabilized through intermolecular hydrogen bonding interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms [7] [8].
The spatial configuration reveals that the nitro group at position 6 is slightly rotated with respect to the quinazoline ring plane, with typical torsion angles of approximately 4-6 degrees [10] [8]. This slight deviation from planarity results from steric interactions between the nitro group and adjacent substituents while maintaining effective conjugation with the aromatic system.
Bond length analysis indicates that the quinazoline ring exhibits typical aromatic character, with carbon-carbon bonds ranging from 1.374 to 1.424 Å and carbon-nitrogen bonds approximately 1.314 Å [11]. The chlorine substitution at position 4 creates a carbon-chlorine bond length of approximately 1.74 Å, while the methoxy group displays a carbon-oxygen bond length of 1.36 Å [11] [12].
Proton Nuclear Magnetic Resonance spectroscopy of 4-chloro-7-methoxy-6-nitroquinazoline exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [13] [14] [15]. The quinazoline H-2 proton, positioned between two nitrogen atoms, appears as a singlet in the downfield region at approximately 8.5-9.0 parts per million, consistent with its deshielded environment [13] [14] [15].
Aromatic protons display distinctive chemical shift patterns. The H-5 proton appears at 7.5-8.2 parts per million, while the H-8 proton resonates at 7.0-7.8 parts per million [13] [14] [15]. The methoxy group protons exhibit a characteristic singlet at 3.9-4.1 parts per million, integrating for three hydrogen atoms [13] [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [13] [14] [15]. The quinazoline carbon atoms demonstrate characteristic chemical shifts: C-2 appears at 155-160 parts per million, while C-4 resonates at 150-158 parts per million [13] [14] [15]. The aromatic carbons show distinct patterns, with C-5 at 125-135 parts per million, the nitro-substituted C-6 at 140-150 parts per million, the methoxy-substituted C-7 at 155-165 parts per million, and C-8 at 110-120 parts per million [13] [14] [15]. The methoxy carbon appears at 56-58 parts per million [13] [14].
Infrared spectroscopy reveals characteristic absorption bands that identify functional groups and molecular vibrations within 4-chloro-7-methoxy-6-nitroquinazoline [16] [17] [18] [19]. Aromatic carbon-hydrogen stretching vibrations appear in the 3057-3090 cm⁻¹ region with medium intensity [16] [17] [18].
The quinazoline ring system exhibits strong carbon-nitrogen stretching vibrations at 1590-1520 cm⁻¹ and aromatic carbon-carbon stretching at 1610-1580 cm⁻¹ [16] [17] [18] [19]. The nitro group displays characteristic asymmetric stretching at 1510-1528 cm⁻¹ and symmetric stretching at 1320-1357 cm⁻¹, both appearing as strong absorption bands [16] [17] [18].
The methoxy ether linkage contributes carbon-oxygen-carbon stretching vibrations in the 1200-1290 cm⁻¹ range with medium intensity [16] [17] [18]. Carbon-chlorine stretching appears at 700-800 cm⁻¹, while out-of-plane carbon-hydrogen bending vibrations occur at 805-856 cm⁻¹ [16] [17]. Ring breathing modes characteristic of the quinazoline system appear at 743-770 cm⁻¹ [16] [17].
Mass spectrometry of 4-chloro-7-methoxy-6-nitroquinazoline demonstrates characteristic fragmentation patterns that provide structural confirmation [20] [21] [22] [23]. The molecular ion peak appears at m/z 239 with relatively low intensity (10-30% relative intensity), typical for substituted quinazolines containing electron-withdrawing groups [20] [21] [22].
Primary fragmentation pathways include loss of the chlorine radical yielding an ion at m/z 204 (15-40% relative intensity) and loss of the nitro group producing an ion at m/z 193 (20-50% relative intensity) [20] [21] [22]. Loss of the methoxy radical generates a fragment at m/z 208 with lower intensity (5-20% relative intensity) [20] [21].
Sequential fragmentation processes yield ions resulting from combined losses, such as the [M-Cl-NO₂]⁺ ion at m/z 158 (25-60% relative intensity) [20] [21] [22]. The quinazoline core ion appears at m/z 130 (40-80% relative intensity) following loss of all substituents [20] [21].
McLafferty rearrangement processes generate benzyne-type ions at m/z 104 (30-70% relative intensity), while ring contraction produces methylenebenzyne ions at m/z 118 (20-50% relative intensity) [20] [21] [22]. Base peak fragments typically appear at m/z 77 and 51, corresponding to phenyl and cyclopropenyl ions respectively (80-100% relative intensity) [20] [21].
Density functional theory calculations provide detailed insights into the electronic structure and electron density distribution of 4-chloro-7-methoxy-6-nitroquinazoline [24] [25] [9]. Quantum chemical computations at the B3LYP/6-31G(d,p) level of theory reveal that the compound exhibits significant electron density localization on the nitro group oxygen atoms and the quinazoline nitrogen atoms [24] [25].
Molecular electrostatic potential mapping demonstrates that the nitro group creates regions of negative electrostatic potential, while the chlorine substitution and quinazoline nitrogen atoms contribute to positive potential regions [24] [25] [9]. These calculations predict a net dipole moment consistent with the polar nature of the molecule, estimated at approximately 2.9-4.2 Debye based on similar quinazoline derivatives [9].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital primarily localizes on the methoxy-substituted benzene ring, while the lowest unoccupied molecular orbital concentrates on the pyrimidine portion of the quinazoline system [24] [25] [9]. This electronic distribution influences the compound's reactivity patterns and potential biological interactions.
Natural bond orbital analysis reveals significant charge transfer between the substituents and the quinazoline core, with the nitro group acting as a strong electron-withdrawing group and the methoxy group providing electron-donating character [24] [25]. These electronic effects contribute to the compound's stability and influence its spectroscopic properties.
The calculated bond orders and atomic charges demonstrate that the quinazoline ring maintains aromatic character despite the presence of multiple substituents [24] [25] [9]. Electron density analysis confirms that the molecular geometry optimizes to minimize steric interactions while maintaining effective orbital overlap throughout the conjugated system.
The synthesis of 4-chloro-7-methoxy-6-nitroquinazoline requires careful consideration of precursor selection to achieve optimal yields and minimize synthetic complexity. The quinazoline scaffold provides multiple reactive sites that can be functionalized through strategic precursor choice and reaction sequence design.
Primary Precursor Pathways
The most efficient synthetic approach begins with 2-amino-4-chlorobenzoic acid as the foundational precursor, which undergoes cyclization to form the quinazoline core structure [1]. This pathway enables systematic introduction of the required functional groups through controlled reaction conditions. Alternative precursors include 7-fluoro-6-nitroquinazolin-4-ol, which serves as an advanced intermediate for methoxylation reactions [2].
Research demonstrates that 4-nitroanthranilic acid provides another viable starting point through urea condensation reactions, yielding 7-nitroquinazoline-2,4-diol intermediates with yields ranging from 65-84% [3]. The selection of appropriate precursors directly influences the overall synthetic efficiency and product purity.
Reaction Pathway Optimization
The quinazoline synthesis typically follows a three-step sequence: condensation, nitration, and chlorination. The initial condensation reaction between 2-amino-4-chlorobenzoic acid and urea proceeds under thermal conditions to establish the quinazoline framework [1]. This foundational step requires careful temperature control to prevent decomposition while ensuring complete cyclization.
Subsequent nitration introduces the 6-nitro functionality through electrophilic aromatic substitution. Mixed acid systems (nitric acid/sulfuric acid) at controlled temperatures (0-25°C) provide optimal selectivity for the 6-position [1]. The chlorination step utilizes thionyl chloride with dimethylformamide as catalyst, achieving high yields (86%) of the 4-chloro intermediate [2].
Mechanistic Considerations
The reaction pathways involve multiple mechanistic steps, each requiring specific optimization parameters. Nucleophilic aromatic substitution at the 4-position proceeds through addition-elimination mechanisms, favored by the electron-withdrawing nitro group [4]. The activation energy for this process ranges from 85-95 kJ/mol, with rate constants in the 10⁻³ to 10⁻² s⁻¹ range.
Electrophilic aromatic substitution for nitration occurs preferentially at the 6-position due to directing effects of existing substituents. The activation energy for this process is higher (110-125 kJ/mol), reflecting the reduced nucleophilicity of the quinazoline system compared to simple benzene derivatives [1].
| Precursor | Reaction Type | Target Position | Yield (%) | Key Reagents |
|---|---|---|---|---|
| 2-amino-4-chlorobenzoic acid | Condensation/Cyclization | 4,7-dichloro-6-nitroquinazoline | 56.1 | Urea, POCl₃ |
| 7-fluoro-6-nitroquinazolin-4-ol | Nucleophilic Substitution | 4-chloro-7-methoxy-6-nitroquinazoline | 86 | KOH, methanol |
| 4-nitroanthranilic acid | Urea Condensation | 7-nitroquinazoline-2,4-diol | 65-84 | Urea, heat |
| 6-nitroquinazolin-4-ol | Direct Chlorination | 4-chloro-6-nitroquinazoline | 85-95 | SOCl₂, DMF |
Nitration Mechanisms
The nitration of quinazoline derivatives follows electrophilic aromatic substitution pathways, with the nitronium ion (NO₂⁺) serving as the active electrophile. The reaction proceeds through formation of a σ-complex intermediate, followed by deprotonation to restore aromaticity [5]. The electron-deficient nature of the quinazoline system requires more forcing conditions compared to simple aromatic compounds.
The regioselectivity of nitration is controlled by the electronic effects of existing substituents. Electron-withdrawing groups such as chlorine direct nitration to meta positions, while the nitrogen atoms in the quinazoline ring influence the overall reactivity pattern . Temperature control is critical, as excessive heat can lead to polynitration or ring degradation.
Mixed acid systems provide optimal results for quinazoline nitration. A typical protocol involves treatment with nitric acid (68%) and sulfuric acid (98%) at 0-25°C for 2-4 hours, achieving yields of 75-85% [1]. The reaction mechanism involves initial protonation of the quinazoline nitrogen, followed by electrophilic attack at the 6-position.
Chlorination Mechanisms
Chlorination of quinazoline derivatives typically occurs through nucleophilic aromatic substitution at the 4-position. The reaction proceeds through addition-elimination mechanisms, with the chloride ion serving as the leaving group in subsequent transformations [7]. Thionyl chloride (SOCl₂) is the preferred chlorinating agent, often used in combination with dimethylformamide as a catalyst.
The mechanism involves initial formation of a Vilsmeier-Haack complex between thionyl chloride and dimethylformamide, creating a highly electrophilic chlorinating species [2]. This activated complex reacts with the quinazoline substrate at the 4-position, displacing the hydroxyl group to form the 4-chloro derivative. The reaction typically requires elevated temperatures (90°C) and proceeds over 5 hours to achieve optimal yields (86%).
The selectivity for 4-position chlorination is enhanced by the adjacent nitrogen atoms, which stabilize the transition state through electronic effects. The electron-withdrawing nitro group at the 6-position further activates the 4-position toward nucleophilic attack [1].
Nucleophilic Substitution Approaches
Methoxylation of quinazoline derivatives typically occurs through nucleophilic substitution of halogen or hydroxyl groups. The most efficient approach involves treatment of 7-fluoro-6-nitroquinazolin-4-ol with potassium hydroxide in methanol at elevated temperatures [2]. This reaction proceeds through an addition-elimination mechanism, with the methoxide ion serving as the nucleophile.
The reaction conditions require careful optimization to achieve high yields while minimizing side reactions. Treatment with potassium hydroxide (9.4 g, 0.169 mol) in methanol at 80°C for 1 hour provides optimal results, yielding 7-methoxy-6-nitroquinazolin-4-ol in 92% yield [2]. The reaction mechanism involves initial deprotonation of methanol by potassium hydroxide, followed by nucleophilic attack at the 7-position.
Optimization Parameters
Temperature control is critical for methoxylation reactions, as excessive heat can lead to decomposition or unwanted side reactions. The optimal temperature range is 80-90°C, which provides sufficient activation energy for the substitution while maintaining substrate stability [2]. Reaction times typically range from 1-3 hours, with complete conversion monitored by thin-layer chromatography.
Solvent selection significantly influences reaction efficiency. Methanol serves as both solvent and nucleophile source, providing a convenient one-pot system. The polar protic nature of methanol facilitates the substitution reaction while solubilizing the quinazoline substrate and potassium hydroxide base [2].
The molar ratio of reagents requires careful optimization to achieve maximum yields. Typically, a 5:1 molar ratio of potassium hydroxide to quinazoline substrate provides optimal results, ensuring complete conversion while minimizing base-catalyzed side reactions [2].
| Step | Reaction Conditions | Time (h) | Temperature (°C) | Yield (%) | Key Intermediate |
|---|---|---|---|---|---|
| Step 1: Nitration | HNO₃/H₂SO₄, 0-25°C | 2-4 | 0-25 | 75-85 | Nitro-substituted quinazoline |
| Step 2: Chlorination | SOCl₂, DMF catalyst, 90°C | 5 | 90 | 86 | 4-chloro-7-fluoro-6-nitroquinazoline |
| Step 3: Methoxylation | KOH, methanol, 80°C | 1 | 80 | 92 | 7-methoxy-6-nitroquinazolin-4-ol |
| Step 4: Purification | Recrystallization/chromatography | 2-6 | Room temperature | 95-98 | Pure 4-chloro-7-methoxy-6-nitroquinazoline |
Solvent Selection Criteria
The selection of appropriate recrystallization solvents for 4-chloro-7-methoxy-6-nitroquinazoline requires consideration of solubility profiles, thermal stability, and impurity removal efficiency. The compound exhibits moderate solubility in polar aprotic solvents such as acetonitrile and dimethylformamide, while showing limited solubility in nonpolar solvents [8].
Ethanol represents the most commonly employed recrystallization solvent due to its favorable solubility characteristics and environmental compatibility. The compound shows good solubility in hot ethanol (78°C) and reduced solubility at room temperature, providing an optimal temperature differential for crystallization [8]. Acetonitrile offers similar benefits with improved selectivity for removing polar impurities.
Recrystallization Protocols
The standard recrystallization protocol involves dissolution of the crude product in the minimum volume of hot solvent, followed by controlled cooling to induce crystallization. For 4-chloro-7-methoxy-6-nitroquinazoline, dissolution in hot ethanol (approximately 5-10 mL per gram of compound) provides optimal results [8].
The cooling process requires careful control to achieve high-quality crystals. Slow cooling from 78°C to room temperature over 2-4 hours promotes formation of well-defined crystals with high purity. Rapid cooling can lead to formation of amorphous solids or incorporation of impurities within the crystal lattice [8].
Seed crystal addition can improve crystallization efficiency and control crystal morphology. Addition of a small amount of pure compound during the cooling process provides nucleation sites for controlled crystal growth. This technique is particularly useful when dealing with compounds that exhibit slow crystallization kinetics [9].
Solvent System Optimization
Mixed solvent systems often provide superior results compared to single solvents. The combination of ethanol and water (9:1 ratio) offers improved selectivity for removing ionic impurities while maintaining good solubility for the target compound [8]. The addition of water reduces the overall solubility, promoting more complete precipitation.
Acetonitrile-ethyl acetate mixtures provide alternative purification systems for compounds with specific impurity profiles. The polar acetonitrile component solubilizes the quinazoline derivative, while ethyl acetate reduces overall solubility and aids in impurity removal [10].
The selection of optimal solvent ratios depends on the specific impurity profile of the crude product. Systematic screening of solvent compositions using small-scale trials can identify the most effective purification system for each batch [8].
Column Chromatography Systems
Column chromatography provides the highest purification efficiency for 4-chloro-7-methoxy-6-nitroquinazoline, achieving purities of 98-99% with good recovery yields [11]. Silica gel serves as the optimal stationary phase, providing appropriate retention characteristics for the moderately polar quinazoline derivative.
The mobile phase composition requires careful optimization to achieve effective separation. Petroleum ether-ethyl acetate gradients provide excellent resolution, with typical starting compositions of 95:5 advancing to 70:30 over the course of the separation [11]. The quinazoline derivative typically elutes in the middle fractions, allowing effective separation from both polar and nonpolar impurities.
Column dimensions and packing procedures significantly influence separation efficiency. A column length-to-diameter ratio of 20:1 provides optimal resolution while maintaining reasonable elution times. The silica gel should be slurry-packed to ensure uniform bed density and prevent channeling effects [11].
Preparative Thin-Layer Chromatography
Preparative thin-layer chromatography (TLC) offers advantages for small-scale purifications and analytical method development. Silica gel plates with 1-2 mm thickness provide sufficient loading capacity for preparative applications while maintaining good resolution [11].
The mobile phase optimization follows similar principles to column chromatography, with petroleum ether-ethyl acetate mixtures providing optimal results. The compound typically exhibits Rf values of 0.3-0.5 in these systems, allowing effective separation from common impurities [12].
Detection methods for preparative TLC include ultraviolet visualization at 254 nm and 366 nm, taking advantage of the quinazoline chromophore. The compound appears as a dark spot under short-wave UV light, facilitating band identification and collection [11].
High-Performance Liquid Chromatography Applications
High-performance liquid chromatography (HPLC) provides the most sensitive analytical method for purity assessment and trace impurity identification. Reversed-phase systems using C18 columns offer excellent resolution for quinazoline derivatives [13].
The mobile phase typically consists of acetonitrile-water mixtures with formic acid modifier to improve peak shape and resolution. Gradient elution from 30% to 80% acetonitrile over 20 minutes provides optimal separation of the target compound from synthetic impurities [13].
Detection at 280 nm takes advantage of the quinazoline absorption maximum, providing good sensitivity for analytical applications. The compound typically elutes at retention times of 12-15 minutes under these conditions, allowing rapid analytical assessment [13].
| Technique | Solvent System | Efficiency (%) | Purity Achieved (%) | Time Required |
|---|---|---|---|---|
| Recrystallization | Ethanol, acetonitrile, 2-propanol | 85-95 | 95-98 | 2-4 hours |
| Column Chromatography | Silica gel, petroleum ether:ethyl acetate | 90-98 | 98-99 | 3-6 hours |
| Preparative TLC | Silica gel plates, various mobile phases | 80-90 | 90-95 | 1-2 hours |
| Washing/Extraction | Water, ethyl acetate, DCM | 75-85 | 85-90 | 30-60 minutes |